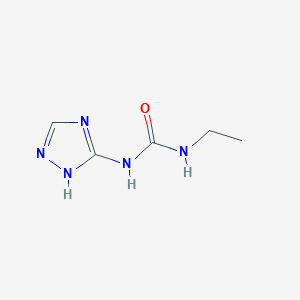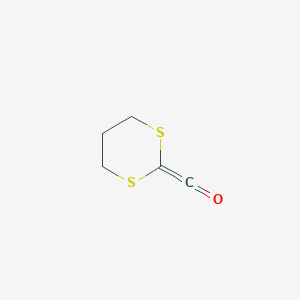
Methanone, 1,3-dithian-2-ylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 1,3-dithian-2-ylidene- is a chemical compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. The structure of Methanone, 1,3-dithian-2-ylidene- consists of a dithiane ring with a methanone group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanone, 1,3-dithian-2-ylidene- can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the dithiane derivative . For example, the reaction of benzaldehyde with 1,3-propanedithiol in the presence of hydrogen chloride gas in chloroform can yield 2-phenyl-1,3-dithiane .
Industrial Production Methods
Industrial production methods for Methanone, 1,3-dithian-2-ylidene- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 1,3-dithian-2-ylidene- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Methanone, 1,3-dithian-2-ylidene- include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: LiAlH₄, NaBH₄, zinc in hydrochloric acid (Zn/HCl).
Nucleophiles: Organolithium reagents, Grignard reagents, enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Applications De Recherche Scientifique
Methanone, 1,3-dithian-2-ylidene- has several scientific research applications, including:
Organic Synthesis: It is used as a protective group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: Dithiane derivatives have been explored for their potential therapeutic properties.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanone, 1,3-dithian-2-ylidene- involves its ability to act as a masked acyl anion equivalent. This allows it to participate in various nucleophilic addition and substitution reactions. The dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar to dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with similar reactivity.
Uniqueness
Methanone, 1,3-dithian-2-ylidene- is unique due to its specific structure, which allows for selective protection and deprotection of carbonyl compounds. Its stability and reactivity make it a valuable tool in synthetic organic chemistry .
Propriétés
Numéro CAS |
54235-70-0 |
|---|---|
Formule moléculaire |
C5H6OS2 |
Poids moléculaire |
146.2 g/mol |
InChI |
InChI=1S/C5H6OS2/c6-4-5-7-2-1-3-8-5/h1-3H2 |
Clé InChI |
JJDZTZCXIPRHKM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C=O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


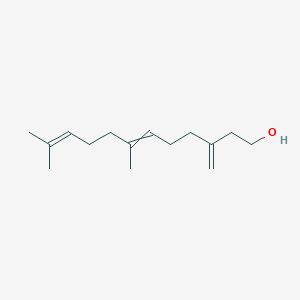

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
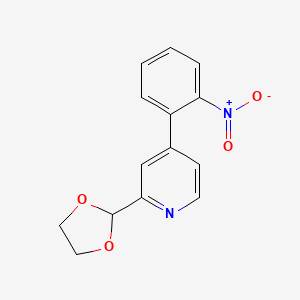
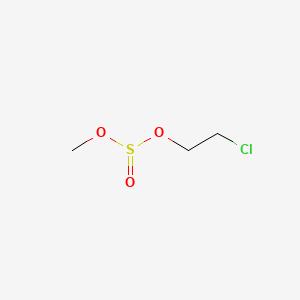
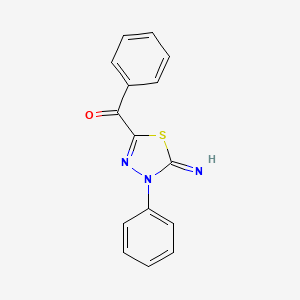
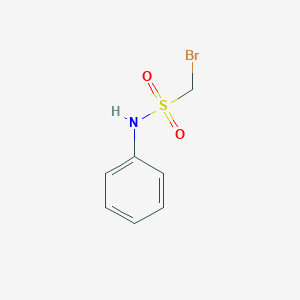
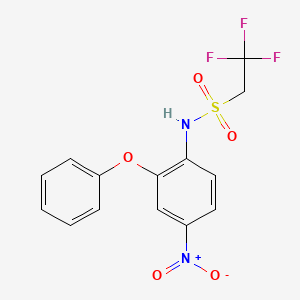
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
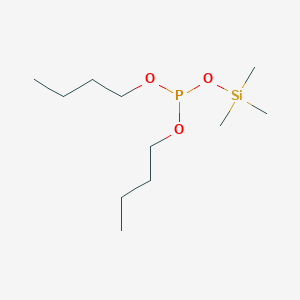

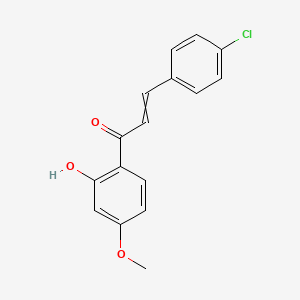
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
